molecular formula C10H10Br2O2 B1396727 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone CAS No. 1189816-63-4

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Cat. No.: B1396727
CAS No.: 1189816-63-4
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a brominated acetophenone derivative characterized by a phenyl ring substituted with a 5-bromo group and a 2-(2-bromoethoxy) chain.

Properties

IUPAC Name

1-[5-bromo-2-(2-bromoethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQHFQKACFKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like acetone, acetic acid, and reagents like sodium iodide, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a chemical compound with the molecular formula C10H9Br2O2. It is characterized by its unique chemical structure and biological activity, making it a subject of interest across medical, environmental, and industrial research fields.

Chemistry

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone serves as a versatile intermediate in synthesizing various organic compounds. The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone involves several steps, typically using bromine and a solvent like acetic acid under controlled temperatures, although industrial methods may vary with optimizations for large-scale production.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. One study highlights the synthesis of 1-bromo-2-aryloxyethane derivatives and the evaluation of their larval mortality against Aedes aegypti, demonstrating 100% larval mortality after 24-hour exposure to the compound 1-(2-bromoethoxy)-2-phenylbenzene .

Medicine

Ongoing research explores the potential of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone as a therapeutic agent for treating various diseases. The compound's mechanism of action involves interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to changes in cellular processes, though the specific targets and pathways can vary depending on the application.

Industry

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is used in developing new materials and chemical processes.

Elaboration on Synthesis Methods

The efficient synthesis of 1-bromo-2-aryloxyethane derivatives has been achieved through the direct etherification of phenols with 1,2-dibromoethane, using anhydrous K2CO3 and acetonitrile as the solvent at 80°C for 6 hours, yielding excellent results (71%–94%) .

Additional Applications

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
Target: 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone C₁₀H₁₁Br₂O₂ ~322.00 (estimated) 5-bromo, 2-(2-bromoethoxy) Potential electrophile for synthesis
1-{5-Bromo-2-[(2-chlorobenzyl)oxy]phenyl}ethanone C₁₅H₁₂BrClO₂ 339.61 5-bromo, 2-(2-chlorobenzyloxy) High lipophilicity
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone C₈H₆Br₂O₂ 293.94 5-bromo, 2-hydroxy, ethanone-Br Reactive in nucleophilic substitutions
1-(5-Bromo-2-methoxyphenyl)ethanone C₉H₉BrO₂ 229.07 5-bromo, 2-methoxy Electron-donating methoxy group
1-(5-Bromo-2-iodophenyl)ethanone C₈H₆BrIO 337.02 5-bromo, 2-iodo High molecular weight, polarizable

Biological Activity

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone can be represented as follows:

C9H8Br2O\text{C}_9\text{H}_8\text{Br}_2\text{O}

This compound features a brominated phenyl ring and an ethanone moiety, contributing to its unique biological properties.

Synthesis

The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone typically involves the bromination of phenolic compounds followed by etherification processes. For example, one method includes the use of potassium carbonate as a base in an etherification reaction involving 1,2-dibromoethane and phenolic derivatives, yielding high purity and yield rates .

Antimicrobial Activity

Research indicates that derivatives of compounds related to 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone exhibit significant antimicrobial properties. A study highlighted the larvicidal activity against Aedes aegypti, with 100% mortality observed after 24 hours of exposure to similar bromoethoxy compounds .

In another study, various bromo-substituted phenolic compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strains
Compound A25S. aureus
Compound B50E. coli
Compound C12.5K. pneumoniae

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-substituted phenolic compounds have also been explored. In vivo studies demonstrated that certain derivatives exhibited significant reductions in inflammation markers, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Larvicidal Efficacy : A case study evaluated the effectiveness of various bromo-substituted compounds against mosquito larvae, concluding that structural modifications significantly influenced larvicidal activity. The study found that increasing bromination levels enhanced toxicity towards larvae .
  • Antimicrobial Potency : Another case study focused on the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenyl ring could enhance antimicrobial activity, with some compounds achieving MIC values as low as 12.5 µg/mL .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone with biological targets such as enzymes involved in cancer pathways. These studies suggest that the compound may inhibit key proteins involved in tumor growth, indicating potential applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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